molecular formula C17H17Cl2N3O4S B2907535 N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251608-65-7

N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2907535
CAS No.: 1251608-65-7
M. Wt: 430.3
InChI Key: XQNGJEVSZGNYCW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolidinylsulfonyl group, and a pyridinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyridinylacetamide structure. This can be achieved through a series of condensation reactions, often involving the use of reagents such as acetic anhydride, pyridine, and various chlorinating agents. The dichlorophenyl group is introduced through electrophilic aromatic substitution, while the pyrrolidinylsulfonyl group is added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium or platinum complexes, can also be employed to facilitate specific reaction steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylacetamide moiety, resulting in the formation of alcohol derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially at the dichlorophenyl and pyridinyl rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Binding: Its ability to bind to proteins can be exploited in biochemical assays and diagnostic tools.

Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry:

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the pyrrolidinylsulfonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness:

  • The presence of both the dichlorophenyl and pyrrolidinylsulfonyl groups in the same molecule provides a unique combination of reactivity and binding properties, distinguishing it from other compounds with only one of these groups.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c18-13-6-5-12(10-14(13)19)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGJEVSZGNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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